Technical Monograph: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis
Technical Monograph: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis
Executive Summary
Z-D-Lys(Boc)-OMe (Methyl Nε-(tert-butoxycarbonyl)-Nα-(benzyloxycarbonyl)-D-lysinate) is a highly specialized, orthogonally protected amino acid derivative used in the synthesis of protease-resistant peptides, peptidomimetics, and branched molecular scaffolds. Its structural significance lies in the D-configuration of the lysine backbone, which confers enzymatic stability, combined with a three-point orthogonal protection scheme (Z, Boc, OMe). This architecture allows for the precise, sequential manipulation of the α-amine, ε-amine, and α-carboxyl groups, making it an essential building block in the development of therapeutic peptides and antibody-drug conjugates (ADCs).
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Classification
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IUPAC Name: Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-6-{[(tert-butoxy)carbonyl]amino}hexanoate
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CAS Number: 84559-78-4[2]
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Molecular Weight: 394.47 g/mol
Structural Components & Orthogonality
The molecule is engineered with three distinct functional zones, each responsive to specific chemical conditions. This orthogonality is the core of its utility in complex synthesis.[4]
| Component | Function | Protection Type | Cleavage Condition | Mechanism |
| D-Lysine Backbone | Chiral Scaffold | N/A | N/A | Provides (R)-stereochemistry; resists proteolysis. |
| Z (Cbz) Group | Nα-Protection | Carbamate | H₂ / Pd-C or HBr/AcOH | Hydrogenolysis or strong acid acidolysis. |
| Boc Group | Nε-Protection | Carbamate | TFA / DCM or HCl/Dioxane | Acid-catalyzed elimination (formation of isobutylene). |
| OMe Group | C-Terminus | Ester | LiOH / THF (Saponification) | Hydrolysis to free acid or Hydrazinolysis to hydrazide. |
Stereochemistry
Unlike the natural L-isomer (
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Metabolic Stability: D-amino acids are not recognized by endogenous proteases (e.g., trypsin), significantly extending the half-life of therapeutic peptides.
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Conformational Design: Induces specific turn structures (e.g., β-turns) in peptide chains that differ from L-peptide helices.
Physicochemical Properties[1][2][10][11]
The following data represents standard grade material suitable for research and GMP synthesis.
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 98.0% |
| Melting Point | 60–65 °C (Typical range for pure enantiomer) |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate, Methanol. Insoluble in Water.[5] |
| Optical Rotation | |
| Storage | 2–8 °C (Desiccated); Stable for >2 years if protected from moisture. |
Synthesis & Manufacturing Logic
The synthesis of Z-D-Lys(Boc)-OMe typically follows a convergent pathway designed to preserve optical purity.
Synthetic Pathway[2]
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Starting Material: H-D-Lys-OH (D-Lysine monohydrochloride).
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Selective Nε-Protection: Reaction with Copper(II) to complex the α-amine/carboxyl, followed by Boc₂O treatment of the exposed ε-amine. Removal of copper yields H-D-Lys(Boc)-OH.
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Nα-Protection: Reaction with Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions to yield Z-D-Lys(Boc)-OH.
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Esterification: Treatment with Methyl iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN₂) to form the methyl ester, Z-D-Lys(Boc)-OMe. Note: Acid-catalyzed esterification with MeOH is avoided to prevent Boc deprotection.
Caption: Step-wise synthetic workflow for Z-D-Lys(Boc)-OMe ensuring regiospecific protection.
Applications in Solution Phase Peptide Synthesis[10]
Z-D-Lys(Boc)-OMe is predominantly used in Solution Phase Synthesis rather than Solid Phase Peptide Synthesis (SPPS), where Fmoc derivatives are more common.
N-Terminal Elongation (Via Saponification)
To use Z-D-Lys(Boc)-OMe as a C-terminal building block:
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Saponification: The methyl ester is hydrolyzed using LiOH in THF/H₂O.
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Why: Methyl esters are stable to hydrogenation (Z removal) and acid (Boc removal), but easily removed by base.
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Coupling: The resulting free acid Z-D-Lys(Boc)-OH is activated (e.g., EDC/HOBt) and coupled to the next amine.
C-Terminal Elongation (Via Hydrogenolysis)
To extend the peptide chain from the N-terminus:
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Z-Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the Z group.
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Result: H-D-Lys(Boc)-OMe is generated in situ.
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Coupling: Reacted with an activated carboxylic acid (e.g., Boc-AA-OSu).
Hydrazide Formation (Ligation Strategy)
The methyl ester is a precursor for peptide hydrazides. Treatment with hydrazine hydrate converts the -OMe to -NHNH₂, enabling Native Chemical Ligation or azide coupling strategies.
Experimental Protocols
Protocol: Selective Z-Group Removal (Hydrogenolysis)
Objective: To expose the α-amine for coupling while retaining the Boc and OMe groups.
Reagents:
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Z-D-Lys(Boc)-OMe (1.0 eq)
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10% Pd/C catalyst (10 wt% of substrate)
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Methanol (anhydrous)
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Hydrogen gas (balloon or mild pressure)
Procedure:
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Dissolve Z-D-Lys(Boc)-OMe in Methanol (concentration ~0.1 M).
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Flush the vessel with Nitrogen to remove oxygen.
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Add 10% Pd/C carefully (Caution: Pyrophoric).
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Purge system with Hydrogen gas and stir under H₂ atmosphere (1 atm) for 2–4 hours.
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Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). Starting material (UV active due to Z group) should disappear.
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Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
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Concentrate filtrate in vacuo to yield H-D-Lys(Boc)-OMe as a viscous oil or foam. Use immediately to prevent dimerization or oxidation.
Protocol: Saponification of Methyl Ester
Objective: To generate the free acid for C-terminal activation.
Reagents:
Procedure:
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Dissolve substrate in THF. Cool to 0 °C.
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Add LiOH dissolved in water dropwise.
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Stir at 0 °C for 30 mins, then warm to Room Temperature. Monitor by TLC.
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Critical Step: Upon completion, carefully acidify to pH 3–4 using 1M citric acid or KHSO₄. Do not use strong mineral acids (HCl) to avoid Boc cleavage.
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Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Quality Control & Analytics
To ensure the integrity of Z-D-Lys(Boc)-OMe, the following analytical parameters are standard.
HPLC Analysis[11][12]
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Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).
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Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
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Detection: UV at 215 nm (amide bonds) and 254 nm (Z-group aromatic ring).
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Expectation: Single peak. Impurities often include Z-D-Lys-OMe (Boc loss) or Z-D-Lys(Boc)-OH (hydrolysis).
NMR Spectroscopy (¹H NMR in CDCl₃)
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7.30–7.35 ppm: Multiplet (5H), Aromatic protons of Z-group.
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5.10 ppm: Singlet (2H), Benzylic -CH₂- of Z-group.
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3.74 ppm: Singlet (3H), Methyl ester (-OCH₃).
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1.44 ppm: Singlet (9H), Boc tert-butyl group.
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Backbone: Distinct signals for α-CH, β/γ/δ-CH₂, and ε-CH₂.
Safety & Handling
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Hazards: Z-D-Lys(Boc)-OMe is generally considered a low-hazard chemical but should be treated as an irritant.
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Inhalation: May cause respiratory tract irritation. Use in a fume hood.
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Skin/Eye: Standard PPE (gloves, safety glasses) required.
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Stability: Hygroscopic. Store in a tightly sealed container with desiccant at 2–8 °C.
Orthogonal Protection Logic Diagram
The following diagram illustrates the selective deprotection pathways available for Z-D-Lys(Boc)-OMe, demonstrating its versatility in multi-step synthesis.
Caption: Orthogonal deprotection map for Z-D-Lys(Boc)-OMe showing reagents required for selective cleavage.
References
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Z/Boc chemistry).
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Sigma-Aldrich. (2024). Product Specification: Z-D-Lys(Boc)-OMe (CAS 84559-78-4).[2]
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ChemicalBook. (2024). Z-D-Lys(Boc)-OMe Properties and Safety.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on solution phase coupling logic).
